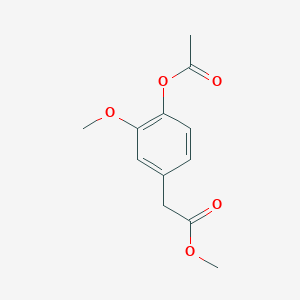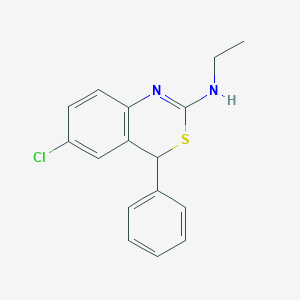
Etasuline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etasuline is a chemical compound that has gained attention in scientific research for its potential use in treating various diseases. It is a member of the benzodiazepine family and has been shown to have a unique mechanism of action compared to other benzodiazepines. In
Wissenschaftliche Forschungsanwendungen
Etasuline has shown potential in treating various diseases, including anxiety, depression, and epilepsy. It has been shown to have a unique mechanism of action that targets specific receptors in the brain, leading to its potential use as a therapeutic agent.
Wirkmechanismus
Etasuline acts on the GABA-A receptor, specifically the α2 and α3 subunits. It enhances the binding of GABA to these receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the brain.
Biochemische Und Physiologische Effekte
Etasuline has been shown to increase GABA binding to the α2 and α3 subunits of the GABA-A receptor. This leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in a decrease in neuronal excitability. Etasuline has also been shown to have anxiolytic, sedative, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Etasuline has several advantages for lab experiments, including its unique mechanism of action and potential use in treating various diseases. However, its limitations include its low solubility and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for etasuline research, including its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of etasuline. Finally, the development of more efficient synthesis methods for etasuline could lead to increased availability and lower costs for researchers.
In conclusion, etasuline is a promising compound with potential use in treating various neurological disorders. Its unique mechanism of action and biochemical effects make it a valuable tool in scientific research. Further studies are needed to fully understand its potential and limitations.
Synthesemethoden
Etasuline is synthesized by reacting o-phenylenediamine with 2-chloro-5-nitrobenzophenone in the presence of a base and a solvent. The resulting product is then purified through recrystallization. This synthesis method has been optimized to increase yield and purity of etasuline.
Eigenschaften
CAS-Nummer |
16781-39-8 |
|---|---|
Produktname |
Etasuline |
Molekularformel |
C16H15ClN2S |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
Isomerische SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Kanonische SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



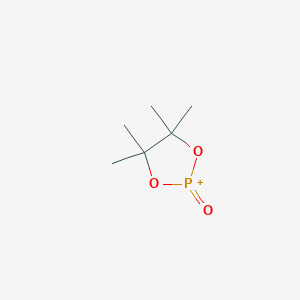
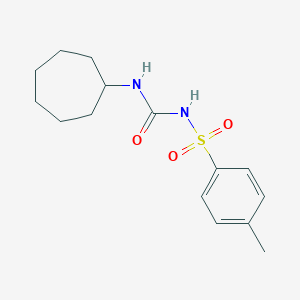
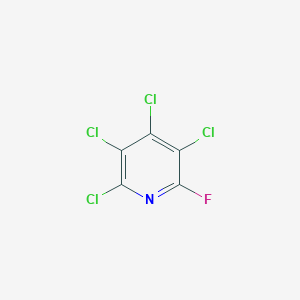
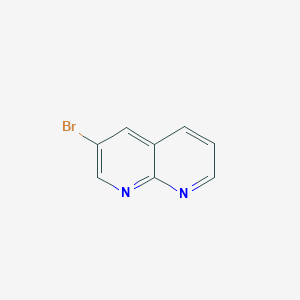
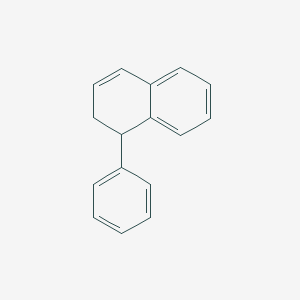
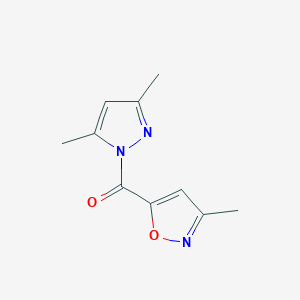
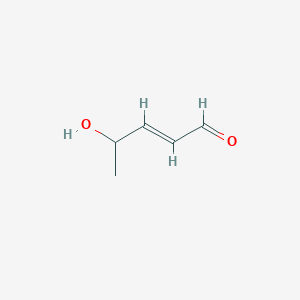
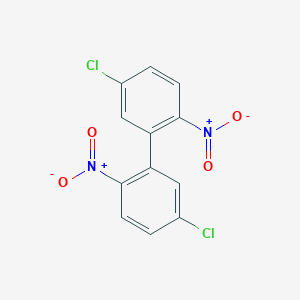
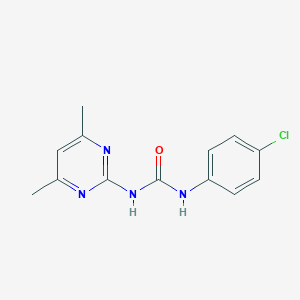
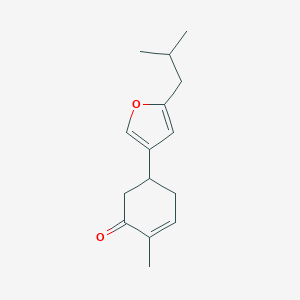
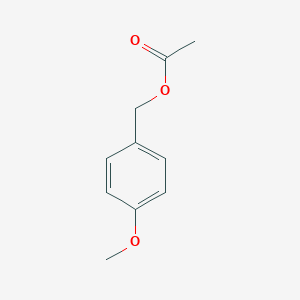
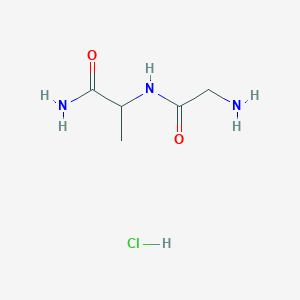
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
